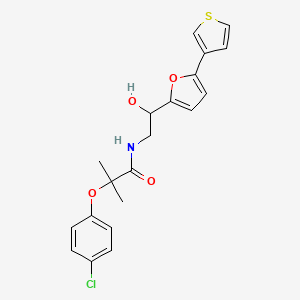

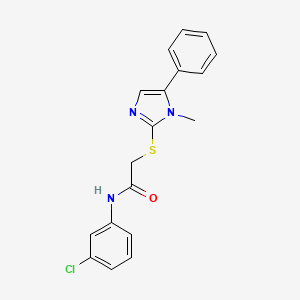

![molecular formula C11H9N5 B2953180 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine CAS No. 113392-38-4](/img/structure/B2953180.png)

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine” is a compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazolo and tetrazolo . The compound has been synthesized and studied for its anticancer activity, particularly in relation to colon cancer cells .

Synthesis Analysis

The synthesis of “7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine” involves a nucleophilic substitution reaction at the position N1 . Other methods of synthesis involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of “7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine” has been analyzed using X-ray crystallography . The compound crystallizes in the monoclinic system, with cell constants a = 11.607 (2) Å, b = 7.982 (1) Å, c = 13.147 (2) Å, β = 110.60 (1) ∘, Z = 4, T = 293 K and D cal = 1.470 g cm −3 . The X-ray analysis revealed that the linear form of the tetrazolo-fused ring system of the compound exists in the crystal .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine” include nucleophilic substitution reactions and condensation reactions . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine” can be inferred from its synthesis and molecular structure. The compound is crystalline in nature and has specific cell constants as mentioned above . The IR spectrum shows peaks at 2220 (C N), 1679 (C O) cm −1 .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine, focusing on six unique applications:

Organic Synthesis

This compound is used in the synthesis of derivatives of tetrahydrotetrazolo quinazolines, which are important for developing new organic compounds with potential applications in various fields .

Medicinal Chemistry

In medicinal chemistry, it serves as a precursor for pharmaceutical testing and the development of bioactive compounds with potential therapeutic effects .

Anticancer Research

Studies have shown that derivatives of this compound exhibit anticancer activity by initiating apoptosis through both intrinsic and extrinsic pathways .

Drug Delivery Systems

The structural versatility of this compound allows for its use in targeted drug delivery systems, enhancing the efficacy of therapeutic agents .

Biological Activity Modulation

The ability to attach structurally distinct substituents to the heterocycle ring makes it a valuable template for research programs aimed at developing new compounds with modified biological or physico-chemical properties .

作用機序

Target of Action

The primary targets of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine are cancer cells, specifically colon cancer cells . The compound has been shown to induce apoptosis, a form of programmed cell death, in these cells .

Mode of Action

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine interacts with its targets by initiating apoptosis through both the intrinsic and extrinsic pathways . The intrinsic pathway involves a decrease in mitochondrial membrane potential, while the extrinsic pathway involves an increase in caspase-8 activity .

Biochemical Pathways

The compound affects the apoptosis pathway, leading to cell death . It also impacts autophagy, a cellular process that removes unnecessary or dysfunctional components . A decrease in the concentration of proteins associated with autophagy, such as beclin-1, LC3A, and LC3B, was observed in colon cancer cells after treatment with the compound .

Result of Action

The result of the compound’s action is the induction of apoptosis and a decrease in autophagy in colon cancer cells . This leads to cell death and potentially slows the progression of the disease .

将来の方向性

The future directions for the study of “7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Further studies could also explore its other potential biological activities and its mechanism of action.

特性

IUPAC Name |

7-methyl-5-phenyltetrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)12-11-13-14-15-16(8)11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHJBNXSXOFICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=NN12)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2953099.png)

![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)

![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)